molecular formula C20H23N3O4 B6035709 4-methoxy-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide

4-methoxy-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide

Cat. No.: B6035709
M. Wt: 369.4 g/mol
InChI Key: HYCNOJFJQPOIQE-UHFFFAOYSA-N
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Description

4-methoxy-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide is an organic compound that belongs to the class of phenylmorpholines This compound is characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acylated product is then reduced to form the corresponding amine.

    Substitution: The amine is reacted with 4-methoxybenzoic acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(morpholin-4-yl)aniline: Similar in structure but lacks the benzamide moiety.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Contains a quinazoline moiety instead of the benzamide group.

    2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: Contains a pyrimidine ring instead of the benzamide group.

Uniqueness

4-methoxy-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-18-8-2-15(3-9-18)20(25)22-17-6-4-16(5-7-17)21-19(24)14-23-10-12-27-13-11-23/h2-9H,10-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCNOJFJQPOIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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